molecular formula C10H11NO B3130835 2-(1H-Indol-7-yl)ethanol CAS No. 345264-52-0

2-(1H-Indol-7-yl)ethanol

Cat. No. B3130835
M. Wt: 161.2 g/mol
InChI Key: URTUZTSLWOONOL-UHFFFAOYSA-N
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Patent
US07405305B2

Procedure details

Dissolve the brown oil in tetrahydrofuran (500 mL), add distilled water (100 mL), and cool the mixture to 15° C. Add 1M aqueous hydrochloric acid (100 mL), then stir at 15° C. for 2 hours. Add solid sodium hydrogen carbonate until the reaction mixture is basic, and saturate by adding solid sodium chloride. Separate, filter, and concentrate under reduced pressure to obtain 9.3 of a brown oil, which is a mixture of the title compound and 2-nitrophenethyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[CH2:6][CH2:7][OH:8])([O-])=O.O1CC[CH2:15][CH2:14]1>>[NH:1]1[C:4]2[C:12](=[CH:11][CH:10]=[CH:9][C:5]=2[CH2:6][CH2:7][OH:8])[CH:15]=[CH:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CCO)C=CC=C1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stir at 15° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add
DISTILLATION
Type
DISTILLATION
Details
distilled water (100 mL)
ADDITION
Type
ADDITION
Details
Add 1M aqueous hydrochloric acid (100 mL)
ADDITION
Type
ADDITION
Details
Add solid sodium hydrogen carbonate until the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
saturate
ADDITION
Type
ADDITION
Details
by adding solid sodium chloride
CUSTOM
Type
CUSTOM
Details
Separate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 9.3 of a brown oil, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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